2-Phenoxyethyl 3-methyl-2-oxobutanoate
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Overview
Description
2-Phenoxyethyl 3-methyl-2-oxobutanoate is an organic compound with the molecular formula C13H16O4 It is a derivative of 3-methyl-2-oxobutanoic acid and is characterized by the presence of a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 3-methyl-2-oxobutanoate typically involves the esterification of 3-methyl-2-oxobutanoic acid with 2-phenoxyethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:
3-methyl-2-oxobutanoic acid+2-phenoxyethanolacid catalyst2-Phenoxyethyl 3-methyl-2-oxobutanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl 3-methyl-2-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenoxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: 3-methyl-2-oxobutanoic acid derivatives.
Reduction: 2-Phenoxyethyl 3-methyl-2-hydroxybutanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Phenoxyethyl 3-methyl-2-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 3-methyl-2-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release 3-methyl-2-oxobutanoic acid, which can then participate in various biochemical pathways. The phenoxyethyl group may also interact with hydrophobic pockets in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methyl-2-oxobutanoate: Similar structure but with an ethyl group instead of a phenoxyethyl group.
Methyl 3-methyl-2-oxobutanoate: Contains a methyl group in place of the phenoxyethyl group.
3-methyl-2-oxobutanoic acid: The parent acid without the ester group.
Uniqueness
2-Phenoxyethyl 3-methyl-2-oxobutanoate is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s solubility in organic solvents and may influence its reactivity and interactions with biological molecules.
Properties
CAS No. |
60359-44-6 |
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Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-phenoxyethyl 3-methyl-2-oxobutanoate |
InChI |
InChI=1S/C13H16O4/c1-10(2)12(14)13(15)17-9-8-16-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
BWZYKJTXXBCQDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(=O)OCCOC1=CC=CC=C1 |
Origin of Product |
United States |
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